8-Chloro-5-piperazin-1-ylsulfonylisoquinoline 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
Brand Name: Vulcanchem
CAS No.: 110408-12-3
VCID: VC0009135
InChI: InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
SMILES: C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl
Molecular Formula: C13H14ClN3O2S
Molecular Weight: 311.79 g/mol

8-Chloro-5-piperazin-1-ylsulfonylisoquinoline

CAS No.: 110408-12-3

VCID: VC0009135

Molecular Formula: C13H14ClN3O2S

Molecular Weight: 311.79 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-5-piperazin-1-ylsulfonylisoquinoline - 110408-12-3

Description

8-Chloro-5-piperazin-1-ylsulfonylisoquinoline, also known as HA-156, is a chemical compound with the molecular formula C13H14ClN3O2S . It has several synonyms, including 1-[(8-Chloroisoquinolin-5-yl)sulfonyl]piperazine and Isoquinoline, 8-chloro-5-(1-piperazinylsulfonyl)- . This substance typically appears as a solid with a color ranging from off-white to pale yellow . It has a predicted density of 1.416±0.06 g/cm3 and a predicted boiling point of 517.0±60.0 °C . The compound has a melting point of 198-200°C (dec.) . It exhibits slight solubility in both methanol and water .

The chemical is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere . While specific details on its applications are not detailed in the provided search results, it is classified as toxic . Another similar chemical compound is 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine, also known as Clozapine Impurity C, which is used as a reference standard for pharmaceutical testing .

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CAS No. 110408-12-3
Product Name 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
Molecular Formula C13H14ClN3O2S
Molecular Weight 311.79 g/mol
IUPAC Name 8-chloro-5-piperazin-1-ylsulfonylisoquinoline
Standard InChI InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Standard InChIKey DIVCZQBJKQHGPC-UHFFFAOYSA-N
SMILES C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl
PubChem Compound 3653475
Last Modified Jul 17 2023

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